3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C8H11N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. The αvβ6 integrin is involved in a variety of biological processes including cell adhesion and signal transduction .
Mode of Action
This compound interacts with the αvβ6 integrin, exhibiting a very high affinity for this target . This interaction results in the inhibition of the αvβ6 integrin, thereby affecting the processes in which this integrin is involved .
Pharmacokinetics
The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability .
Result of Action
The inhibition of the αvβ6 integrin by this compound can lead to changes at the molecular and cellular levels. While the specific effects depend on the context of the cells and tissues involved, they generally include alterations in cell adhesion and signal transduction processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to oxidative stress, which in turn can alter the expression of genes involved in antioxidant defense mechanisms . Furthermore, this compound has been reported to impact cellular proliferation and apoptosis, indicating its potential role in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can activate or inhibit signaling pathways by interacting with specific receptors on the cell surface . Changes in gene expression induced by this compound are often mediated through transcription factors that respond to altered cellular conditions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in animal models have demonstrated that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry . These findings underscore the importance of determining the appropriate dosage for therapeutic applications and understanding the threshold effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and its relevance in pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and the presence of specific transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the alkylation of 3,5-dimethylpyrazole with a suitable nitrile-containing reagent. One common method involves the reaction of 3,5-dimethylpyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products Formed
Amides and Esters: From nucleophilic substitution of the nitrile group.
Amines: From reduction of the nitrile group.
Pyrazole N-oxides: From oxidation of the pyrazole ring.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanenitrile
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a nitrile group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVXBSKIBYPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384109 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-97-9 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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